molecular formula C16H13FN6O3 B2564061 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920419-84-7

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2564061
CAS No.: 920419-84-7
M. Wt: 356.317
InChI Key: HOGYYCSYKOSUOO-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a benzodioxole moiety and a fluorophenyl-substituted tetrazole ring. Its molecular formula is C₁₆H₁₂FN₅O₃, with a molecular weight of 353.31 g/mol.

Synthesis likely involves coupling a benzodioxol-5-yl isocyanate with a tetrazole-methylamine intermediate.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O3/c17-10-2-1-3-12(6-10)23-15(20-21-22-23)8-18-16(24)19-11-4-5-13-14(7-11)26-9-25-13/h1-7H,8-9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGYYCSYKOSUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Urea-Tetrazole Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data (Yield, MS) Reference
Target Compound 3-fluorophenyl C₁₆H₁₂FN₅O₃ 353.31 N/A -
BB96931 (1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea) 4-fluorophenyl C₁₆H₁₃FN₆O₃ 356.31 Commercial availability (purity: 90%)
11a (Molecules, 2013) 3-fluorophenyl C₂₃H₂₆FN₇O₂S 484.2 Yield: 85.1%; ESI-MS: 484.2 [M+H]⁺
11c (Molecules, 2013) 3-chloro-4-fluorophenyl C₂₂H₂₃ClF₂N₇O₂S 518.1 Yield: 88.9%; ESI-MS: 518.1 [M+H]⁺
(E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (74) 3-fluorophenyl (triazole) C₁₉H₁₈FN₅O₂ 375.1 IC₅₀: 45.1 µM (A549 cancer cells)

Key Observations :

  • Fluorine Position : The target compound’s 3-fluorophenyl group may confer distinct steric and electronic effects compared to BB96931’s 4-fluorophenyl isomer. Fluorine’s position influences binding affinity in receptor-targeted therapies .
  • Substituent Diversity : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) in show higher molecular weights and yields (>85%), suggesting synthetic robustness for halogenated aryl ureas .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Type Melting Point (°C) ^1H NMR (δ ppm) IR (cm⁻¹) Reference
Urea-tetrazole derivatives () 180–190 7.42–7.20 (aromatic H), 9.82 (urea NH) 3300 (N-H), 1650 (C=O)
BB96931 N/A N/A N/A
11a (Molecules, 2013) N/A N/A N/A

Notes:

  • Urea derivatives in are typically white crystals with sharp melting points (180–190°C), suggesting high purity and crystallinity .
  • ^1H NMR signals for urea NH protons appear near δ 9.8 ppm, while aromatic protons resonate between δ 7.2–7.4 ppm, consistent with electron-deficient aryl rings .

Functional Implications

  • Tetrazole vs. Triazole : Tetrazoles (as in the target compound) exhibit greater metabolic stability compared to triazoles (e.g., compound 74 in ) due to reduced ring strain and oxidative susceptibility .
  • Benzodioxole vs. Thiazole : Benzodioxole-containing compounds (e.g., BB96931) may display enhanced blood-brain barrier penetration compared to thiazole derivatives (), owing to increased lipophilicity .

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